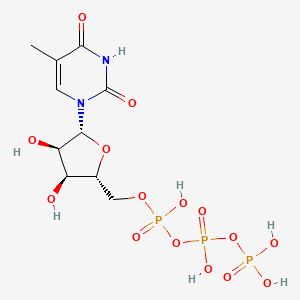
5-methyl-UTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-UTP can be synthesized through a series of chemical reactions starting from uridine. The methylation of uridine at the 5th carbon position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the methylation of uridine followed by phosphorylation under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-UTP undergoes various chemical reactions, including:
Substitution Reactions: The methyl group at the 5th position can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be further modified or used in enzymatic reactions to form RNA molecules.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Phosphorylating Agents: Phosphorus oxychloride (POCl3), bases like triethylamine.
Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis.
Major Products
The major product of these reactions is this compound itself, which can be incorporated into RNA molecules during in vitro transcription processes .
Wissenschaftliche Forschungsanwendungen
5-Methyl-UTP has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified RNA molecules.
Biology: Incorporated into RNA to study the effects of methylation on RNA stability and function.
Industry: Used in the production of modified RNA for various biotechnological applications
Wirkmechanismus
The mechanism of action of 5-methyl-UTP involves its incorporation into RNA molecules during transcription. The methyl group at the 5th position of uracil enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences the translation efficiency of RNA, thereby affecting gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine triphosphate (UTP): The unmodified form of 5-methyl-UTP, used as a substrate in RNA synthesis.
5-Methylcytidine triphosphate (5-methyl-CTP): Another methylated nucleoside triphosphate with similar applications in RNA modification.
Uniqueness
This compound is unique due to its specific methylation at the 5th carbon position of uracil, which significantly enhances RNA stability and translation efficiency compared to its unmodified counterpart, uridine triphosphate .
Eigenschaften
Molekularformel |
C10H17N2O15P3 |
|---|---|
Molekulargewicht |
498.17 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
RZCIEJXAILMSQK-JXOAFFINSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



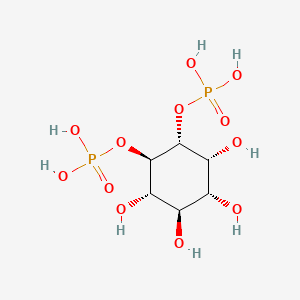
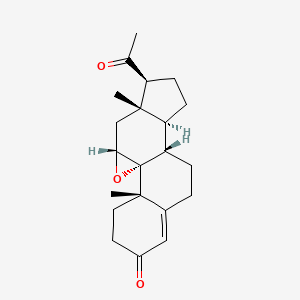

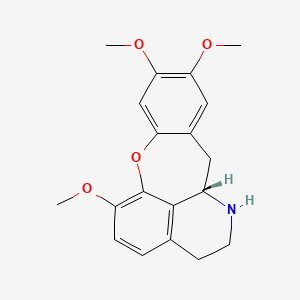
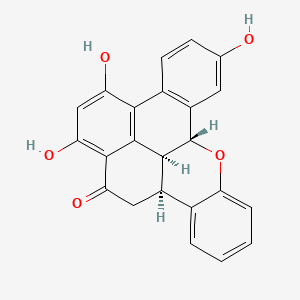

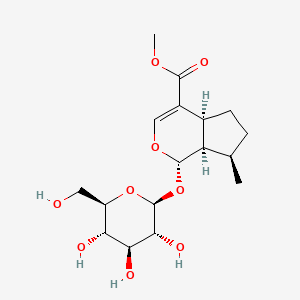

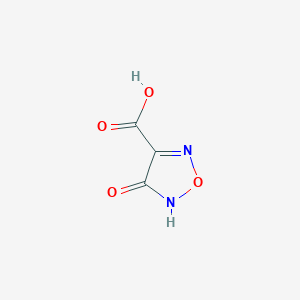
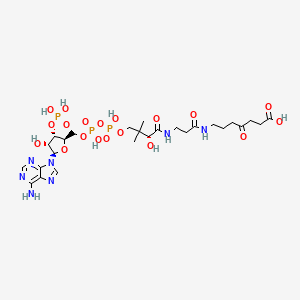
![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)
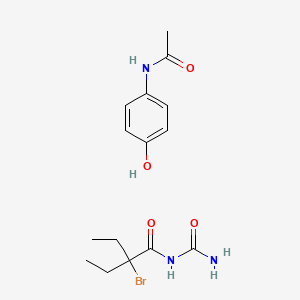
![2-[(2S,4R,5R,6R)-4-Hydroxy-6-[(1R)-1-[(7S,9R,10R)-2-[5-[5-[(3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-2,7,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1218040.png)
